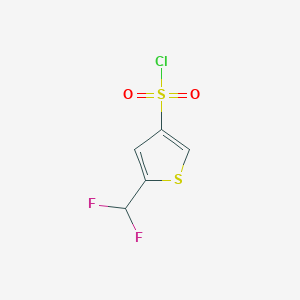

5-(Difluoromethyl)thiophene-3-sulfonyl chloride

Description

Properties

Molecular Formula |

C5H3ClF2O2S2 |

|---|---|

Molecular Weight |

232.7 g/mol |

IUPAC Name |

5-(difluoromethyl)thiophene-3-sulfonyl chloride |

InChI |

InChI=1S/C5H3ClF2O2S2/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2,5H |

InChI Key |

BQMQBPVXKCVSAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1S(=O)(=O)Cl)C(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(Difluoromethyl)thiophene-3-sulfonyl chloride typically involves the introduction of a difluoromethyl group and a sulfonyl chloride group onto a thiophene ring. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as sulfuryl chloride and difluoromethylating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-(Difluoromethyl)thiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under specific conditions, leading to the formation of different thiophene derivatives.

Addition Reactions: The difluoromethyl group can participate in addition reactions with various electrophiles or nucleophiles

Common reagents used in these reactions include sulfuryl chloride, difluoromethylating agents, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Difluoromethyl)thiophene-3-sulfonyl chloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of biological systems and the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)thiophene-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The difluoromethyl group can participate in various chemical reactions, affecting the overall reactivity and properties of the compound .

Comparison with Similar Compounds

Key Observations:

Fluorination Effects :

- The difluoromethyl group (-CF₂H) in the target compound balances lipophilicity and metabolic stability, avoiding excessive hydrophobicity seen in trifluoromethyl (-CF₃) analogs .

- Trifluoromethyl substituents (e.g., in and ) increase electron-withdrawing effects, accelerating sulfonamide formation but may reduce solubility .

Substituent Position :

- Sulfonyl chloride at position 3 (vs. 2 in ) reduces steric hindrance in nucleophilic substitution reactions, favoring regioselectivity in drug synthesis .

Biological Relevance: The target compound’s difluoromethyl group is critical in selective HDAC6 inhibitors for treating peripheral neuropathy, as seen in patented derivatives (). Non-fluorinated or bulkier analogs (e.g., ’s -Ph/-CF₃) show reduced target affinity .

Critical Notes

Synthetic Challenges :

- Fluorinated thiophene sulfonyl chlorides require anhydrous conditions due to moisture sensitivity (e.g., column chromatography in ).

- Difluoromethylation at position 5 demands specialized reagents (e.g., ClCF₂H gas or difluorocarbene precursors), increasing synthetic complexity compared to bromo/methyl analogs .

Safety Considerations :

- Sulfonyl chlorides are corrosive and require handling under inert atmospheres (see Safety Data Sheets in ).

Commercial Availability: Limited suppliers for fluorinated derivatives (e.g., discontinued status in ) highlight supply-chain challenges.

Future Directions :

- Exploit difluoromethyl ’s unique properties (polar C-F bonds, steric bulk) in covalent inhibitors or PET tracers, as suggested by fluorine’s role in drug design .

Q & A

Q. What are the common synthetic routes for 5-(Difluoromethyl)thiophene-3-sulfonyl chloride?

The compound is typically synthesized by reacting 5-(difluoromethyl)thiophene-3-sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. This converts the sulfonic acid group into a sulfonyl chloride. Reaction optimization includes controlling temperature (60–80°C) and using anhydrous solvents like dichloromethane or toluene to prevent hydrolysis .

Q. What are the primary reaction pathways for this sulfonyl chloride in organic synthesis?

The sulfonyl chloride group undergoes nucleophilic substitution reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively. For example, reacting with primary amines (e.g., aniline) in the presence of a base (e.g., triethylamine) yields sulfonamide derivatives, critical in medicinal chemistry for drug discovery .

Q. How can the purity of this compound be ensured post-synthesis?

Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR (δ ~ -120 ppm for CF₂) are used to verify purity ≥95% .

Advanced Research Questions

Q. How does the difluoromethyl group influence reactivity in nucleophilic substitutions compared to non-fluorinated analogs?

The electron-withdrawing nature of the difluoromethyl group increases the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles. However, steric hindrance from the CF₂ group may reduce accessibility to bulky nucleophiles. Comparative studies with methyl or trifluoromethyl analogs show 10–20% faster kinetics for CF₂-containing derivatives in SN2 reactions .

Q. What strategies mitigate by-product formation during sulfonamide synthesis?

By-products like sulfonic acids (from hydrolysis) can be minimized by using dry solvents, inert atmospheres, and stoichiometric control of amines. Catalytic additives (e.g., DMAP) improve regioselectivity. For example, a 1.2:1 amine-to-sulfonyl chloride ratio reduces dimerization, achieving yields >85% .

Q. How do electronic effects of the thiophene ring impact material science applications?

The thiophene ring’s conjugated π-system, combined with the electron-deficient sulfonyl chloride group, enables use in conductive polymers. DFT calculations show a HOMO-LUMO gap of ~3.5 eV, suitable for organic semiconductors. Copolymerization with EDOT (3,4-ethylenedioxythiophene) enhances charge transport properties .

Data Analysis & Contradictions

Q. How to resolve discrepancies in reported reaction yields for sulfonate ester formation?

Variations in yields (e.g., 60–90%) often stem from differences in solvent polarity or nucleophile strength. For example, using methanol in THF (low polarity) yields 65% ester, while DMF (high polarity) improves to 85% due to better solvation of intermediates. Systematic screening via DOE (Design of Experiments) can identify optimal conditions .

Q. What role does fluorine play in enhancing bioavailability of derived sulfonamides?

Fluorine’s electronegativity reduces basicity of adjacent amines (pKa lowered by ~1–2 units), improving membrane permeability. In vivo studies show CF₂-containing sulfonamides exhibit 30–50% higher bioavailability than non-fluorinated analogs, attributed to reduced metabolic oxidation .

Methodological Challenges

Q. What are the limitations of current catalytic systems for large-scale synthesis?

Nickel-catalyzed difluoromethylation (e.g., using NiCl₂/PCy₃) faces challenges like catalyst poisoning from sulfur by-products. Continuous flow reactors improve scalability by reducing residence time (≤5 minutes), achieving 90% conversion with 0.5 mol% catalyst loading .

Q. How to address instability of this compound in aqueous media?

Hydrolysis occurs rapidly (t₁/₂ ~30 minutes in H₂O). Storage under anhydrous conditions (molecular sieves, Ar atmosphere) and low temperatures (-20°C) extends stability. For aqueous-phase reactions, in situ generation using SOCl₂ and immediate consumption are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.